Methylene violet
Overview
Description
Methylene violet, also known as methyl violet, is a family of organic compounds primarily used as dyes. These compounds are characterized by their vibrant violet color and are commonly used in textiles, paints, inks, and as biological stains. This compound is a cationic dye belonging to the triphenylmethane class and is known for its ability to impart deep violet hues to various materials .
Scientific Research Applications
Methylene violet has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator and in redox titrations due to its color-changing properties.
Biology: this compound is commonly used as a biological stain to visualize cells, tissues, and bacteria under a microscope.
Medicine: The compound is used in Gram staining to differentiate between Gram-positive and Gram-negative bacteria.
Industry: this compound is employed in the textile industry for dyeing fabrics and in the paper industry for coloring paper products
Future Directions
The evolution in resistant bacterial strains will drive continual changes in advanced wound care products. Demand will increase for economically priced, versatile wound care dressings that assist in debridement, maintain a moist wound environment, absorb and trap bacterial debris, and decrease dressing change frequency . Methylene Violet, with its antibacterial properties, could play a significant role in this future direction.
Mechanism of Action
Target of Action
Methylene violet, also known as this compound 3RAX, is a phenazine dye that primarily targets the mitochondria of cells . It has been shown to have inhibitory effects on human red blood cell acetylcholinesterase (AChE) and human plasma butyrylcholinesterase (BChE), with Kis values of 1.58 and 0.51 μM respectively .
Mode of Action
This compound interacts with its targets by changing the molecular structure of DNA, undermining the module of DNA, and inducing the generation of reactive singlet oxygen . This interaction leads to changes in the cellular environment, affecting the function and viability of the cells. In the context of photodynamic therapy, this compound has been conjugated with porphyrin, a compound known for its high DNA binding constant and efficacy in inhibiting cancer cells .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the generation of reactive singlet oxygen . Singlet oxygen, as a primary damaging agent, induces apoptosis of cancer cells in photodynamic therapy . Specifically, it could effectively damage the tiny blood vessels in the tumor tissue and then cause cell death and local bleeding .
Pharmacokinetics
Methylene blue has a bioavailability of 53–97% upon oral administration, with plasma concentration peaking after 30–60 minutes . It exhibits extracellular compartment kinetics with a terminal plasma half-life of 5–6 hours . Differences in organ distribution of methylene blue are mainly responsible for the different pharmacokinetics after oral and intravenous administration .
Result of Action
The result of this compound’s action is primarily observed at the cellular level. Its interaction with DNA and the generation of reactive singlet oxygen can lead to cell death . In the context of photodynamic therapy, this compound conjugated with porphyrin has shown efficacy in inhibiting cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in the context of wastewater treatment, the removal efficiency of this compound can be affected by factors such as initial dye concentration, solution pH, temperature, and adsorbent dose . Furthermore, the presence of other substances in the environment, such as contaminants in wastewater, can also influence the action and efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Methylene Violet interacts with various biomolecules, primarily nucleic acids (DNA and RNA), and some proteins . These interactions are largely due to the planar structure of this compound, which allows it to intercalate between the base pairs of the DNA helix . This interaction can lead to changes in the DNA structure, potentially affecting its function .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In cancer cells, this compound can inhibit cell growth and induce cell death . It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, particularly DNA, leading to changes in gene expression . It can also inhibit or activate enzymes, further influencing cellular processes
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, a study found that the reticulocyte count, a measure of red blood cell production, decreased over a period of 21 days when stained with this compound . This suggests that this compound may have long-term effects on cellular function.
Subcellular Localization
This compound has been found to localize primarily in the lysosomes of cells . This subcellular localization can affect its activity or function, potentially influencing various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylene violet is synthesized through the condensation of dimethylaniline with formaldehyde in the presence of an acid catalyst. The reaction typically involves the following steps:
Condensation Reaction: Dimethylaniline reacts with formaldehyde under acidic conditions to form a leuco base.
Oxidation: The leuco base is then oxidized to form the final dye product, this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch or continuous processes. The key steps include:
Mixing: Dimethylaniline and formaldehyde are mixed in a reactor.
Catalysis: An acid catalyst, such as hydrochloric acid, is added to initiate the condensation reaction.
Oxidation: The resulting leuco base is oxidized using an oxidizing agent like sodium dichromate.
Purification: The crude dye is purified through filtration, washing, and drying to obtain the final product
Chemical Reactions Analysis
Types of Reactions: Methylene violet undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation states, which can alter its color properties.
Reduction: The dye can be reduced to its leuco form, which is colorless.
Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include sodium dichromate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are used to convert this compound to its leuco form.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkyl groups.
Major Products: The major products formed from these reactions include different oxidation states of this compound, its leuco form, and substituted derivatives .
Comparison with Similar Compounds
Crystal Violet:
Methylene Blue: A phenothiazine dye used for similar applications but with a blue color.
Safranin: A biological stain used in Gram staining, providing a red counterstain.
Comparison:
Color: Methylene violet imparts a violet color, while crystal violet and methylene blue provide purple and blue colors, respectively.
Applications: All three dyes are used in biological staining, but methylene blue is also used in medical diagnostics and as a redox indicator.
Mechanism: The binding mechanisms are similar, involving interactions with negatively charged cellular components, but the specific applications and effectiveness can vary .
This compound stands out due to its vibrant violet color and its versatility in various scientific and industrial applications. Its ability to bind to cellular components makes it an invaluable tool in biological research and medical diagnostics.
Properties
IUPAC Name |
7-(dimethylamino)phenothiazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-16(2)9-3-5-11-13(7-9)18-14-8-10(17)4-6-12(14)15-11/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJHHTHBYJROOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=O)C=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062481 | |
Record name | 3H-Phenothiazin-3-one, 7-(dimethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2516-05-4 | |
Record name | 3H-Phenothiazin-3-one, 7-(dimethylamino)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2516-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylene violet | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002516054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylene violet | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187694 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3H-Phenothiazin-3-one, 7-(dimethylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3H-Phenothiazin-3-one, 7-(dimethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-(dimethylamino)-3H-phenothiazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.940 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | METHYLENE VIOLET | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3G6PD8NRB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Methylene Violet interact with DNA?
A1: this compound can interact with DNA through multiple modes, depending on the specific derivative and conditions. Some MV derivatives, such as those with amino group modifications, predominantly intercalate between DNA base pairs. [] Other derivatives, particularly those with bulky substituents, exhibit mixed binding modes involving both groove binding and electrostatic interactions with the DNA backbone. [, ]
Q2: What are the downstream effects of this compound's interaction with DNA?
A2: The interaction of MV with DNA can have significant downstream effects. Upon irradiation with visible light, MV can induce DNA photocleavage, potentially leading to cell death. [, ] This photocleavage activity is linked to the dye's ability to generate singlet oxygen, a reactive oxygen species that can damage DNA. [, ] Covalent binding of MV to DNA upon irradiation has also been observed. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C15H15ClN4. Its molecular weight is 286.77 g/mol.
Q4: What spectroscopic data is available for this compound?
A4: this compound has characteristic spectroscopic signatures: * UV-Vis: MV exhibits a characteristic absorption spectrum in the visible region, with a maximum absorbance wavelength (λmax) around 550 nm. Binding to DNA typically results in a bathochromic shift (red shift) and hypochromism (decreased absorbance) in the absorption spectrum. [, ] * NMR: 1H NMR spectroscopy provides structural information about MV and its derivatives. [] * IR: Infrared (IR) spectroscopy can be used to identify functional groups present in MV and its derivatives. [] * Mass spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation patterns of MV and its derivatives. []
Q5: What are some applications of this compound that rely on its material compatibility?
A6: this compound's compatibility with biological systems allows its use in various applications: * Biological staining: MV has been used as a stain in biological research, particularly for histological studies and identifying specific cellular components. [, , ] * Photodynamic therapy: Research explored the potential of MV as a photosensitizer for photodynamic therapy due to its DNA binding affinity and phototoxic effects. [, ] * Yeast viability assessment: MV is utilized as an alternative to methylene blue for determining yeast viability in brewing and fermentation processes. [, ]
Q6: What catalytic properties does this compound possess?
A7: this compound can act as a photosensitizer, catalyzing reactions in the presence of light. It has been investigated for its photocatalytic activity in the degradation of organic pollutants, particularly dyes, in wastewater treatment. [, ]
Q7: What are the mechanisms involved in the photocatalytic degradation of dyes using this compound?
A7: While specific mechanisms are not elaborated on in the provided research, MV likely functions through a type II photodynamic process. Upon light absorption, MV transitions to an excited state and transfers energy to molecular oxygen, generating singlet oxygen. This highly reactive species then degrades the target dye molecules.
Q8: Have there been computational studies on this compound?
A9: Yes, computational methods have been employed to study this compound: * EPR Spectral Analysis: High-resolution electron paramagnetic resonance (EPR) spectroscopy, combined with theoretical calculations, has been used to investigate the electronic structure and properties of MV. [] * Kinetic Modeling: Software like Simkine3 has been used to simulate and analyze complex kinetic mechanisms involving MV, such as its reaction with acidic bromate. []
Q9: How do structural modifications of this compound affect its activity?
A10: Structural modifications significantly impact MV's activity: * Amino Group Modifications: Altering the amino group substituents on MV influences its DNA binding mode, singlet oxygen generation efficiency, and ultimately, its DNA photocleavage activity. [] * Halogenation: Halogenated MV derivatives, such as bromo- and iodo-methylene violet, demonstrate increased quantum yields for singlet oxygen formation and enhanced phototoxicity compared to non-halogenated MV. [, ] * Methylation: Methylation of MV, as in O-methyl this compound (OMeMV), can drastically reduce its singlet oxygen quantum yield and phototoxic efficacy. []
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